![molecular formula C25H32N2OS B11637546 2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-(PENTYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PENTYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the pentylsulfanyl group via a nucleophilic substitution reaction.
- Addition of the prop-2-en-1-yl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(PENTYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The pentylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The spirocyclic core can be reduced under specific conditions.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced spirocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(PENTYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
- 2-(ETHYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE
Uniqueness
The uniqueness of 2-(PENTYLSULFANYL)-3-(PROP-2-EN-1-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific structural features, such as the pentylsulfanyl group and the spirocyclic core. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C25H32N2OS |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-pentylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H32N2OS/c1-3-5-11-17-29-24-26-22-20-13-8-7-12-19(20)18-25(14-9-6-10-15-25)21(22)23(28)27(24)16-4-2/h4,7-8,12-13H,2-3,5-6,9-11,14-18H2,1H3 |
InChI Key |
NURDZNMRHYNZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
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